molecular formula C9H7ClN2 B461492 3-(4-chlorophenyl)-1H-pyrazole CAS No. 59843-58-2

3-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B461492
CAS No.: 59843-58-2
M. Wt: 178.62g/mol
InChI Key: HLCXWJKNVWWWOF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1H-pyrazole is an organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring substituted with a 4-chlorophenyl group

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 4-chlorophenyl-substituted ketones or aldehydes. One common method includes the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

    Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like chlorine or bromine can be used under controlled conditions.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Various halogen-substituted pyrazoles.

Comparison with Similar Compounds

Uniqueness: 3-(4-Chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCXWJKNVWWWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351932
Record name 3-(4-chlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59843-58-2
Record name 3-(4-chlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-(4-chlorophenyl)-1H-pyrazole?

A: this compound is an organic compound with the molecular formula C9H7ClN2. While the exact molecular weight is not provided in the provided papers, it can be calculated as 178.62 g/mol. The structure of this compound has been confirmed using single-crystal X-ray diffraction (SC-XRD) [].

Q2: How does this compound coordinate with metal ions?

A: Research shows that this compound (HL) can act as a ligand with metal ions []. While both monodentate coordination of the neutral ligand and exo-bidentate coordination of the deprotonated form are possible, studies on its Ni(II) complex suggest a bridging bidentate coordination via the nitrogen atoms of the pyrazole ring in its monoanionic form [].

Q3: What are the known synthetic applications of this compound?

A: this compound serves as a valuable building block in organic synthesis. It can react with substituted diarylidenketones to synthesize 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo-[3,4-b][1,4]diazepines []. Additionally, derivatives like its carboxylic acid and ester forms have been synthesized and structurally characterized [, ].

Q4: Are there any known biological activities associated with this compound or its derivatives?

A: While the provided research focuses primarily on the chemical properties and synthetic applications of this compound, a related study highlights the biological activity of a structurally similar molecule []. This research demonstrates that a small molecule can induce phosphorylation and nuclear translocation of integrin β4 in vascular endothelial cells, contributing to apoptosis []. This finding suggests potential avenues for exploring the biological activities of this compound and its derivatives in relevant cellular contexts.

Q5: What analytical techniques have been used to characterize this compound and its derivatives?

A5: Researchers have employed various analytical techniques to characterize this compound and its derivatives. These techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): This method provided detailed structural information about the compound and its coordination mode with metal ions [, ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR were used to confirm the structures of synthesized compounds and understand their regiospecificity [, ].
  • Infrared (IR) spectroscopy: IR spectroscopy was used to analyze functional groups and confirm the structures of synthesized compounds [].
  • Mass spectrometry (MS): This technique helped determine the molecular weight and fragmentation patterns of the synthesized compounds [].
  • Thermogravimetric analysis (TGA): TGA was used to study the thermal stability and decomposition behavior of the compound and its metal complexes [].
  • Powder X-ray diffraction (PXRD): This method confirmed the purity and composition of the synthesized metal complexes [].

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